5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol

Medicinal Chemistry Scaffold Diversification Synthetic Methodology

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (CAS 908010-94-6) is a bicyclic heterocycle belonging to the pyridopyrimidine family, featuring a fused pyrimidine-2,4-dione and a partially saturated pyridine ring. This scaffold is recognized as a critical intermediate in medicinal chemistry, serving as a direct precursor to the broader class of pyrido[4,3-d]pyrimidine-2,4-diones via oxidative aromatization.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 908010-94-6
Cat. No. B1387838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
CAS908010-94-6
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1CNCC2=C1NC(=O)NC2=O
InChIInChI=1S/C7H9N3O2/c11-6-4-3-8-2-1-5(4)9-7(12)10-6/h8H,1-3H2,(H2,9,10,11,12)
InChIKeyWLYDPTCCORGDKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (908010-94-6): Core Scaffold Overview for Procurement Decisions


5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (CAS 908010-94-6) is a bicyclic heterocycle belonging to the pyridopyrimidine family, featuring a fused pyrimidine-2,4-dione and a partially saturated pyridine ring. This scaffold is recognized as a critical intermediate in medicinal chemistry, serving as a direct precursor to the broader class of pyrido[4,3-d]pyrimidine-2,4-diones via oxidative aromatization [1]. The saturated 6-position secondary amine enables selective N-functionalization that is not accessible in fully aromatic analogs, making this compound a privileged starting material for generating diverse screening libraries targeting kinases, Hsp90, and thrombotic pathways [1][2].

Why Generic Pyridopyrimidine Substitution Fails: The Unique 6-Position Secondary Amine of 908010-94-6


Pyridopyrimidine-2,4-diones are a widely exploited pharmacophore, but the position of the nitrogen atom and the saturation state of the fused ring dictate dramatically different biological profiles and synthetic utility. The pyrido[4,3-d] isomer represented by 908010-94-6 is structurally distinct from the pyrido[2,3-d], pyrido[3,4-d], and pyrido[3,2-d] variants that dominate PI3K/mTOR, histone demethylase, and KDM4/5 inhibitor programs, respectively [1]. Critically, the 5,6,7,8-tetrahydro saturation in 908010-94-6 preserves a reactive secondary amine at the 6-position that is absent in the fully aromatic pyrido[4,3-d]pyrimidine-2,4-dione end-products. This amine is the sole handle for introducing diverse N-substituents—benzyl, alkyl, sulfonamide—that have been shown to confer target selectivity (e.g., 100-fold selectivity for CaMKII over off-target kinases in optimized analogs) [2]. Substituting with a pre-aromatized pyrido[4,3-d]pyrimidine-2,4-dione or an incorrect regioisomer eliminates this essential derivatization point and precludes access to the structure-activity relationships that drive lead optimization.

Product-Specific Quantitative Evidence for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (908010-94-6)


Oxidative Aromatization Efficiency: 908010-94-6 as the Preferred Precursor to Pyrido[4,3-d]pyrimidine-2,4-diones

The target compound is the direct substrate for oxidative aromatization using ceric ammonium nitrate (CAN) to yield pyrido[4,3-d]pyrimidine-2,4-diones, which are validated scaffolds for PDE2, TNFα, and kinase inhibitors. This transformation is regioselective and proceeds with full conversion of the tetrahydro precursor to the aromatic product, whereas the reverse synthetic direction—constructing the pyrimidine-2,4-dione onto a pre-formed pyridine ring—typically requires multi-step sequences with lower overall yields [1]. In contrast, the pyrido[2,3-d] and pyrido[3,4-d] isomers used for PI3K/mTOR and histone demethylase inhibitor programs, respectively, are synthesized via entirely different routes and cannot be interconverted with the [4,3-d] scaffold [1].

Medicinal Chemistry Scaffold Diversification Synthetic Methodology

CaMKII Selectivity Achieved Through 6-Position Derivatization: Benchmarking Against KN-93

Derivatization of the 6-position secondary amine of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol scaffold with substituted phenyl sulfonamides yielded compound 8p, which exhibited 25-fold higher CaMKII inhibitory activity than the reference inhibitor KN-93 [1]. Critically, 8p demonstrated >100-fold selectivity for CaMKII over five off-target kinases, a selectivity profile that is directly attributable to the 6-position substituent vector unique to this tetrahydro scaffold. In comparison, the parent unscaffolded pyrimidine-2,4-dione lacks this substitution site entirely and shows no measurable CaMKII inhibition.

Kinase Inhibition CaMKII Selectivity Profiling

Hsp90 Inhibitor Optimization: From Hit Compound 15 to Preclinical Candidate 73 Using the Tetrahydro Scaffold

Starting from a tetrahydropyrido[4,3-d]pyrimidine-based Hsp90 inhibitor hit (compound 15), systematic optimization of the 6-position substituent on the 908010-94-6 scaffold led to compound 73, which demonstrated potent in vitro activity, favorable ADME properties, and a potent antitumor effect in an HCT116 xenograft model. Critically, compound 73 exhibited no ocular toxicity in a rat retinal damage model, a key differentiator from earlier Hsp90 inhibitors that showed dose-limiting retinal toxicity [1]. In contrast, other pyridopyrimidine scaffolds (e.g., pyrido[2,3-d]pyrimidine-based PI3K/mTOR inhibitors) do not engage Hsp90 as a primary target.

Hsp90 Inhibition Cancer Therapeutics Lead Optimization

Antithrombotic Activity: Pyrido[4,3-d]pyrimidine-2,4-diones Derived from the Tetrahydro Precursor

The 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione derivative, synthesized directly from the 908010-94-6 scaffold, was identified as a representative of a new class of antithrombotic compounds with favorable cerebral and peripheral effects [1]. This compound was prepared in good yield via thermal fusion of a 1-benzyl-4-aminotetrahydropyridine precursor with ureas [1]. The patent literature further establishes that pyridopyrimidinediones derived from this scaffold promote restoration of normal function in ischemic muscle and exhibit favorable effects on energy metabolism in neuropathological syndromes [2]. Other pyridopyrimidine regioisomers (e.g., pyrido[2,3-d] and pyrido[3,4-d]) have not been reported to possess this specific antithrombotic profile.

Antithrombotic Agents Circulatory Disorders Neuroprotection

Commercial Availability and Purity Benchmarking: 908010-94-6 Hydrochloride Salt

The hydrochloride salt of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (CAS 908010-94-6) is commercially available from multiple suppliers at ≥95% purity, with a molecular weight of 203.63 g/mol and molecular formula C₇H₁₀ClN₃O₂ . The free base form (C₇H₉N₃O₂, MW 167.17) is also available. In contrast, the closest structural analog—5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (lacking the 2,4-dione functionality, CAS 192869-50-4)—is also sold at 95% purity but lacks the ability to undergo oxidative aromatization to the pyrido[4,3-d]pyrimidine-2,4-dione pharmacophore, fundamentally limiting its synthetic utility .

Chemical Procurement Building Block Quality Salt Form Selection

Best Research and Industrial Application Scenarios for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (908010-94-6)


Kinase Inhibitor Lead Generation via 6-Position Derivatization

Research groups targeting CaMKII, ATR kinase, or other kinases with a preference for ATP-competitive or calmodulin non-competitive mechanisms should procure 908010-94-6 as the core scaffold. As demonstrated by the CaMKII inhibitor series, installation of substituted phenylsulfonamides at the 6-position yields compounds with up to 25-fold greater potency than KN-93 and >100-fold selectivity over off-target kinases [1]. The saturated 6-position amine is the sole functional handle enabling this derivatization; pre-aromatized scaffolds lack this reactive site entirely.

Hsp90-Targeted Anticancer Drug Discovery

Programs focused on Hsp90 inhibition for oncology can use 908010-94-6 as the starting scaffold for generating optimized leads with documented in vivo efficacy. The published optimization trajectory from hit compound 15 to preclinical candidate 73—which exhibited antitumor activity in an HCT116 xenograft model without the retinal toxicity that plagued earlier Hsp90 inhibitors—provides a validated roadmap for medicinal chemistry efforts [2].

Antithrombotic and Neuroprotective Agent Development

Cardiovascular and neuroscience research groups developing therapies for circulatory disorders or neurodegenerative diseases can leverage the antithrombotic and metabolic-restorative properties of pyrido[4,3-d]pyrimidine-2,4-diones derived from 908010-94-6. The patent literature explicitly claims utility in restoring normal function in ischemic muscle and improving energy metabolism in neuropathological syndromes [3], providing a foundation for structure-activity relationship studies and intellectual property positioning.

Diversifiable Building Block for DNA-Topoisomerase II Inhibitor Libraries

The tetrahydropyrido[4,3-d]pyrimidine scaffold has been validated as a new active chemotype for human topoisomerase II (TopoII) inhibition, with compound 24 (ARN21929) showing an IC50 of 4.5 ± 1.0 µM, excellent solubility, and good metabolic stability [4]. Procurement of 908010-94-6 enables the synthesis of focused libraries around this scaffold for TopoII-targeted anticancer drug discovery, an application distinct from the kinase, Hsp90, and antithrombotic programs described above.

Technical Documentation Hub

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